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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biosynthetic pathway of
tilivalline, an enterotoxin produced by the gut bacterium Klebsiella oxytoca. Tilivalline and its
precursor, tilimycin, are implicated in the pathogenesis of antibiotic-associated hemorrhagic
colitis (AAHC). A thorough understanding of this pathway is critical for developing diagnostic
tools and therapeutic interventions.

The Tilivalline Biosynthetic Gene Cluster

The genetic architecture for tilivalline synthesis is located on a pathogenicity island within the
K. oxytoca genome.[1][2] The genes are organized into two divergently transcribed operons:
the aroX-operon and the nonribosomal peptide synthetase (NRPS)-operon.[1][3][4]

o aroX-Operon: This cluster contains genes responsible for synthesizing the precursor 3-
hydroxyanthranilic acid (3HAA). It includes aroX, dhbX, icmX, adsX, and hmoX.

 NRPS-Operon: This operon encodes the core nonribosomal peptide synthetase machinery
required for assembling the pyrrolobenzodiazepine (PBD) scaffold. It consists of the genes
npsA, thdA, and npsB.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b046830?utm_src=pdf-interest
https://www.benchchem.com/product/b046830?utm_src=pdf-body
https://www.benchchem.com/product/b046830?utm_src=pdf-body
https://www.benchchem.com/product/b046830?utm_src=pdf-body
https://www.benchchem.com/product/b046830?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/msphere.00780-24
https://pmc.ncbi.nlm.nih.gov/articles/PMC7354218/
https://journals.asm.org/doi/10.1128/msphere.00780-24
https://pmc.ncbi.nlm.nih.gov/articles/PMC5698749/
https://pubmed.ncbi.nlm.nih.gov/39688404/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Tilivalline Biosynthetic Gene Cluster

aroX-Operon

aroX

A
J llpbl‘l Pl UlllUtCl

Intergenic
Regulatory Region

dhbX

aroX promjoter

NRPS-Operon

Click to download full resolution via product page

Genetic organization of the tilivalline biosynthetic operons.
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The Biosynthetic Pathway

The synthesis of tilivalline is a multi-step process involving both enzymatic and non-enzymatic
reactions. It begins with the formation of a key precursor from the central metabolism, followed
by NRPS-mediated assembly, and concludes with a spontaneous chemical modification.

The pathway initiates from chorismate, a key intermediate in the shikimate pathway.

o Chorismate to ADIC: The enzymes AroX (2-keto-3-deoxy-d-arabino-heptolosonate
phosphate synthase) and AroB (3-dehydroquinate synthase) are essential for producing the
chorismate precursor. Chorismate is then converted to 2-amino-2-deoxychorismate (ADIC)
by the synthase AdsX.

e ADIC to DHAA: The isochorismatase IcmX converts ADIC to trans-2,3-dihydro-3-
hydroxyanthranilic acid (DHAA).

» DHAA to 3HAA: Finally, the dehydrogenase DhbX catalyzes the oxidation of DHAA to yield 3-
hydroxyanthranilic acid (3HAA), the first key building block for the PBD core.

The core of the molecule is assembled by a bimodular NRPS system composed of three
proteins: NpsA, ThdA, and NpsB.

o Substrate Activation: The stand-alone adenylation (A) domain protein, NpsA, selects and
activates 3HAA. Concurrently, the NpsB protein's A-domain activates L-proline.

e Thiolation: The activated amino acids are transferred to thiolation (T) domains (also known
as peptidyl carrier proteins). 3HAA is loaded onto the stand-alone T-domain protein ThdA,
while L-proline is loaded onto the T-domain within NpsB.

o Condensation: The condensation (C) domain of NpsB catalyzes the formation of an amide
bond between the NpsA/ThdA-bound 3HAA and the NpsB-bound L-proline.

e Reductive Release and Cyclization: The C-terminal reductase (Re) domain of NpsB
reductively releases the dipeptide, yielding L-N-(3-hydroxyanthraniloyl)prolinal. This
intermediate is unstable and spontaneously cyclizes to form tilimycin, a mixture of
diastereomeric aminals in equilibrium with an imine species.
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The final step in the pathway does not require an enzyme.

¢ Indole Production: The bacterial tryptophanase, encoded by the tnaA gene, cleaves L-
tryptophan to produce indole, pyruvate, and ammonium.

e Spontaneous Reaction: The highly reactive imine intermediate of tilimycin undergoes a
spontaneous Friedel-Crafts-like alkylation reaction with indole. This nucleophilic attack by
indole forms the final product, tilivalline.
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The complete biosynthetic pathway of tilivalline.
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Regulation of Biosynthesis

The production of tilivalline is tightly regulated at the transcriptional level by several global
regulators, which respond to environmental and nutritional cues.

o Positive Regulation by Lrp: The Leucine-responsive Regulatory Protein (Lrp) is a key
transcriptional activator. Lrp directly binds to the intergenic region between the aroX and
NpsA genes, activating the transcription of both operons. This activation is dependent on the
presence of leucine.

» Positive Regulation by CRP: The cAMP Receptor Protein (CRP) also positively regulates the
expression of the biosynthetic genes. This regulation is enhanced by the presence of
lactose.

» Negative Regulation by OmpR: The response regulator OmpR, part of the EnvZ/OmpR two-
component system that senses environmental osmolarity, acts as a repressor. In an ompR
deletion mutant, the transcription of aroX and npsA is significantly increased.

¢ Indole-mediated Repression: While indole is a hecessary substrate for the final step, high
concentrations of exogenous indole repress the transcription of npsA and npsB, thereby
reducing the production of the tilimycin precursor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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